molecular formula C18H14BrNO2 B1398810 Benzyl 6-bromonaphthalen-2-ylcarbamate CAS No. 1132940-78-3

Benzyl 6-bromonaphthalen-2-ylcarbamate

Cat. No.: B1398810
CAS No.: 1132940-78-3
M. Wt: 356.2 g/mol
InChI Key: UXBWBBOSYAAVCC-UHFFFAOYSA-N
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Description

Benzyl 6-bromonaphthalen-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a 6-bromonaphthalen-2-yl moiety through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-bromonaphthalen-2-ylcarbamate typically involves the reaction of 6-bromonaphthalen-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

6-bromonaphthalen-2-amine+benzyl chloroformateBenzyl 6-bromonaphthalen-2-ylcarbamate+HCl\text{6-bromonaphthalen-2-amine} + \text{benzyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 6-bromonaphthalen-2-amine+benzyl chloroformate→Benzyl 6-bromonaphthalen-2-ylcarbamate+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.

    Reduction Products: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

Benzyl 6-bromonaphthalen-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 6-bromonaphthalen-2-ylcarbamate largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for biological processes .

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the bromonaphthalenyl group, making it less reactive in certain substitution reactions.

    6-bromonaphthalen-2-ylcarbamate: Lacks the benzyl group, which can affect its solubility and reactivity.

    Naphthalen-2-ylcarbamate: Lacks both the bromine and benzyl groups, resulting in different chemical properties and reactivity.

Uniqueness: Benzyl 6-bromonaphthalen-2-ylcarbamate is unique due to the presence of both the benzyl and bromonaphthalenyl groups, which confer specific reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

benzyl N-(6-bromonaphthalen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c19-16-8-6-15-11-17(9-7-14(15)10-16)20-18(21)22-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBWBBOSYAAVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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